2,4-Dibromoquinoline-3-carboxaldehyde
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Overview
Description
2,4-Dibromoquinoline-3-carboxaldehyde is a chemical compound with the molecular formula C10H5Br2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and an aldehyde group at the 3 position on the quinoline ring. It is primarily used in research and experimental applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromoquinoline-3-carboxaldehyde typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline-3-carboxaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromoquinoline-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-methanol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dibromoquinoline-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential antifungal and antiviral activities, making it a candidate for drug development.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromoquinoline-3-carboxaldehyde, particularly its derivatives, involves targeting metal ion homeostasis in biological systems. For instance, certain derivatives have been shown to interfere with the expression of virulence factors in pathogenic fungi by disrupting metal ion balance. This unique mechanism makes it a promising candidate for antifungal drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carboxaldehyde
- 2,4-Dichloroquinoline-3-carboxaldehyde
- 2,4-Difluoroquinoline-3-carboxaldehyde
Uniqueness
2,4-Dibromoquinoline-3-carboxaldehyde is unique due to the presence of bromine atoms, which impart distinct chemical reactivity compared to chlorine or fluorine derivatives. Bromine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
532392-87-3 |
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Molecular Formula |
C10H5Br2NO |
Molecular Weight |
314.96 g/mol |
IUPAC Name |
2,4-dibromoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H5Br2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h1-5H |
InChI Key |
PSSFBANKPZRHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Br)C=O)Br |
Origin of Product |
United States |
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